molecular formula C24H23N3O2 B2670498 3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide CAS No. 314076-17-0

3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide

Cat. No.: B2670498
CAS No.: 314076-17-0
M. Wt: 385.467
InChI Key: MOXXQGMIUOJCPP-KOEQRZSOSA-N
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Description

3-(9H-Carbazol-9-yl)-N′-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide is a carbazole-based hydrazide derivative featuring a carbazole moiety linked to a propanehydrazide scaffold substituted with an (E)-2-ethoxyphenylmethylidene group. Carbazole derivatives are renowned for their biological activities, including antimicrobial, anticancer, and neuroprotective effects, often modulated by substituents on the aromatic rings . The (E)-configuration of the hydrazone bond ensures planarity, influencing molecular interactions and stability .

Properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-(2-ethoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-2-29-23-14-8-3-9-18(23)17-25-26-24(28)15-16-27-21-12-6-4-10-19(21)20-11-5-7-13-22(20)27/h3-14,17H,2,15-16H2,1H3,(H,26,28)/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXXQGMIUOJCPP-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide, also known as ChemDiv compound 3253-8297, is a derivative of carbazole, a compound known for its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its chemical properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C24_{24}H23_{23}N3_3O2_2, with a molecular weight of 385.47 g/mol. Key physical and chemical properties include:

PropertyValue
Molecular Weight385.47 g/mol
LogP (Partition Coefficient)5.695
Water Solubility (LogSw)-5.79
Acid Dissociation Constant (pKa)10.42
Base Dissociation Constant (pKb)4.63
Rotatable Bonds8

These properties suggest that the compound has low water solubility and a relatively high logP value, indicating potential for membrane permeability, which is favorable for biological activity.

The biological activity of carbazole derivatives often involves their interaction with various biological targets, including enzymes and receptors. The specific mechanisms for this compound are still under investigation, but several studies indicate potential actions:

  • Anticancer Activity : Carbazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
  • Antimicrobial Properties : Certain carbazole derivatives demonstrate antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : Some studies suggest that carbazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production and inflammatory responses.

Case Studies

Several research studies have explored the biological activity of carbazole derivatives similar to the target compound:

  • Anticancer Studies : A study by Xie et al. (2017) demonstrated that carbazole derivatives could induce apoptosis in human cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents.
  • Antimicrobial Activity : Research published in the Journal of Medicinal Chemistry reported that certain carbazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections.
  • Inflammation Modulation : A recent study indicated that carbazole derivatives could inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses, thereby presenting a novel approach for anti-inflammatory drug development.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Substituent Molecular Weight Key Features Biological/Physical Properties
3-(9H-Carbazol-9-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide () 3-ethoxy-2-hydroxyphenyl 401.466 Hydroxy and ethoxy groups enhance hydrogen bonding. Increased solubility due to polar groups; potential antimicrobial activity inferred from analogs .
3-(9H-Carbazol-9-yl)-N′-[(E)-(4-chlorophenyl)methylidene]propanehydrazide () 4-chlorophenyl 403.88 (calc.) Planar carbazole and chlorophenyl rings (dihedral angle: 9.01°). Crystalline structure with N–H⋯O and C–H⋯π interactions; antibacterial applications .
3-(9H-Carbazol-9-yl)-N′-[(E)-(2-hydroxynaphthalen-1-yl)methylene]propanehydrazide () 2-hydroxy-1-naphthyl Not provided Bulky naphthyl group; extended π-system. Enhanced π-π stacking; used in divisome inhibitors (e.g., divin in ).
3-(9H-Carbazol-9-yl)-N′-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide () 3-nitrophenyl 400.438 Electron-withdrawing nitro group; ethylidene linker. Likely reduced solubility; nitro groups often correlate with cytotoxicity .
N′-[(E)-(2-hydroxybenzylidene)]-3-(xanthinyl-thio)propanehydrazide () 2-hydroxybenzylidene Not provided Hydroxy group and xanthinyl-thio moiety. Neuroprotective effects; MAO-B inhibition linked to low lipophilicity .

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) improve solubility and hydrogen bonding, while electron-withdrawing groups (e.g., nitro, chloro) enhance stability and intermolecular interactions .
  • Spatial Arrangement : Planar carbazole systems (r.m.s. deviation: 0.003 Å in ) facilitate π-π stacking, critical for crystallinity and biological target binding .
  • Biological Activity : Hydroxy and methoxy substituents correlate with neuroprotection (), whereas chloro and nitro groups are associated with antimicrobial effects .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide?

The compound is synthesized via condensation between 3-(9H-carbazol-9-yl)propanehydrazide and 2-ethoxybenzaldehyde. Key steps include:

  • Reaction Conditions : Use ethanol or methanol as solvent, reflux at 70–80°C for 6–12 hours, and acid catalysis (e.g., glacial acetic acid) to drive hydrazone formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Monitor reaction progress via TLC (Rf ~0.5 in 4:1 hexane:ethyl acetate) .
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (δ 8.2–8.5 ppm for carbazole protons, δ 7.3–7.8 ppm for ethoxyphenyl), 13C NMR^{13} \text{C NMR}, and HRMS .

Q. How do substituents on the aromatic rings influence the compound’s stability and reactivity?

  • Ethoxy Group : The 2-ethoxy substituent enhances solubility in polar solvents and stabilizes the hydrazone linkage via resonance. However, steric hindrance from the ethoxy group may reduce reaction yields compared to unsubstituted analogs .
  • Carbazole Moiety : The planar carbazole system enables π-π stacking, critical for solid-state stability and potential electronic applications. Hydrogen bonding between the hydrazide N-H and carbonyl groups further stabilizes the structure .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported biological activity data for carbazole hydrazide derivatives?

Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory efficacy) arise from:

  • Assay Variability : Standardize in vitro protocols (e.g., MTT assay cell lines, incubation times) .
  • Structural Analog Comparison : Compare with analogs like N'-(4-nitrobenzylidene)-3-(tetrahydrocarbazol-9-yl)propanohydrazide () to isolate substituent effects. For example, nitro groups enhance electron-withdrawing properties, altering binding affinity .
  • Computational Modeling : Perform molecular docking to predict interactions with targets like topoisomerase II or COX-2, followed by experimental validation .

Q. How can spectroscopic and crystallographic data elucidate the compound’s conformation and intermolecular interactions?

  • X-ray Crystallography : Resolve non-planar conformations caused by steric clashes between the carbazole and ethoxyphenyl groups. For example, related compounds show dihedral angles >30° between aromatic systems .
  • FT-IR Spectroscopy : Identify key vibrations (e.g., C=O stretch at ~1650 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) to confirm hydrazone formation .
  • UV-Vis Analysis : Monitor π→π* transitions (λmax ~290–320 nm) to assess electronic delocalization .

Q. What experimental designs optimize the compound’s derivatization for enhanced bioactivity?

  • Functional Group Modification : Replace the ethoxy group with electron-deficient substituents (e.g., nitro, cyano) to increase electrophilicity and target binding .
  • Metal Complexation : Chelate the hydrazone with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) to enhance antimicrobial or cytotoxic activity .
  • Hybrid Synthesis : Fuse with bioactive scaffolds (e.g., indole, tetrahydrocarbazole) to exploit synergistic effects, as seen in neuroprotective analogs () .

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis?

  • Catalytic Optimization : Use microwaves or ultrasound to accelerate condensation reactions, reducing time from 12 hours to <2 hours .
  • Solvent Engineering : Switch to DMF or THF for better solubility of carbazole intermediates .
  • Byproduct Analysis : Employ HPLC-MS to identify side products (e.g., unreacted aldehyde) and adjust stoichiometry .

Q. What strategies validate the compound’s mechanism of action in therapeutic contexts?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or oxidoreductases using fluorogenic substrates .
  • Gene Expression Profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis, inflammation) in treated cell lines .
  • In Vivo Models : Use zebrafish or murine models to evaluate pharmacokinetics and toxicity, prioritizing analogs with LogP <5 for better bioavailability .

Comparative Analysis Table

Analog Key Structural Variation Reported Bioactivity Reference
N'-(4-nitrobenzylidene)-3-(tetrahydrocarbazol-9-yl)propanohydrazideNitro group at para positionAnticancer (IC50_{50} = 8.2 µM)
3-(Carbazol-9-yl)-N'-(2-hydroxynaphthylidene)propanohydrazideNaphthyl substituentAntifungal (MIC = 16 µg/mL)
P7C3-S243 (Neuroprotective agent)Carbazole + aminopropyl chainNeurogenesis enhancement

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